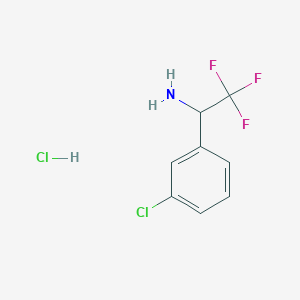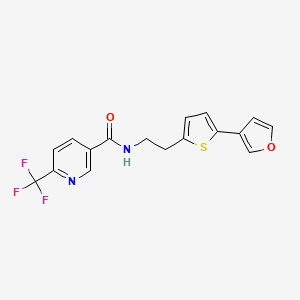![molecular formula C19H19N3O4 B2784742 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 954660-70-9](/img/structure/B2784742.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is an organic compound with significant importance in various fields of scientific research. Its structure comprises a pyrrolidinone core linked to a benzodioxolyl group and a phenylurea moiety. This unique composition gives it distinctive physical and chemical properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction disrupts the normal function of microtubules, leading to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly the mitotic phase. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound’s effect on these biochemical pathways results in the inhibition of cancer cell proliferation .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways result in cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, demonstrating the compound’s potential as an anticancer agent .
Méthodes De Préparation
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea generally involves multistep reactions starting from readily available precursors. A common route involves:
Formation of the Benzo[d][1,3]dioxole ring: : This may be achieved via condensation reactions involving catechol derivatives.
Synthesis of the Pyrrolidinone core: : Cyclization reactions of appropriate amides or esters can lead to the formation of the pyrrolidinone ring.
Linking the two moieties: : A coupling reaction, often facilitated by reagents such as EDCI or DCC, links the benzo[d][1,3]dioxole with the pyrrolidinone.
Formation of the Phenylurea group: : This is typically achieved by reacting the intermediate product with phenyl isocyanate under controlled conditions.
Industrial methods for its production would scale up these laboratory procedures, ensuring purity and efficiency while adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized to yield various oxidized intermediates, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, with reagents such as halogens or nucleophiles like amines or alcohols.
Hydrolysis: : Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.
Applications De Recherche Scientifique
The compound has notable applications across various domains:
Chemistry: : Utilized as a building block for more complex molecules, aiding in the synthesis of new chemical entities.
Biology: : Serves as a probe or ligand in studying biological pathways and interactions due to its distinctive structure.
Medicine: : Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry: : May be used in material science for the development of new polymers or as a catalyst in certain chemical processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
1-(1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)-3-phenylurea: lacks the oxo group, potentially altering its chemical reactivity and biological activity.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-2-oxopyrrolidin-3-yl)methyl)-3-phenylurea: has a different position of the oxo group, impacting its interaction with reagents and biological targets.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea: includes a chloro substitution, which could enhance or reduce certain activities compared to the original compound.
Each of these structural variations highlights the uniqueness of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, showcasing how small changes in molecular structure can lead to significant differences in properties and applications.
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKALFGIIGCBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)

![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2784668.png)
![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)
![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)



![prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2784675.png)



